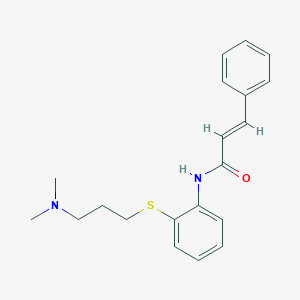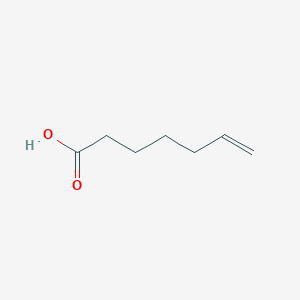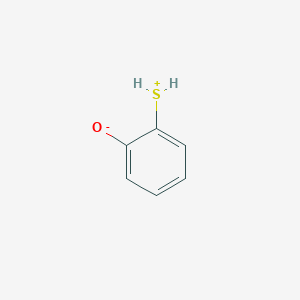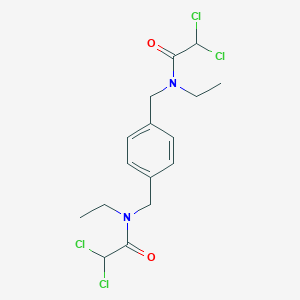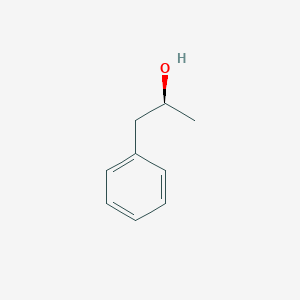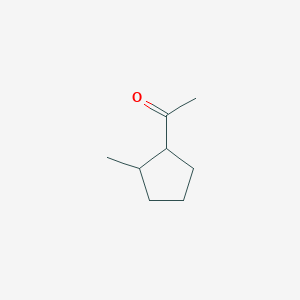
trans-1-Acetyl-2-methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-Acetyl-2-methylcyclopentane is a chemical compound that belongs to the class of cyclopentanes. It is commonly used in scientific research due to its unique properties and potential applications. The purpose of
Wirkmechanismus
The mechanism of action of trans-1-Acetyl-2-methylcyclopentane is not fully understood. However, it is believed to work by inhibiting the growth of certain bacteria and cancer cells. It may also interfere with the synthesis of certain proteins, which can lead to cell death.
Biochemische Und Physiologische Effekte
Trans-1-Acetyl-2-methylcyclopentane has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, trans-1-Acetyl-2-methylcyclopentane has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using trans-1-Acetyl-2-methylcyclopentane in lab experiments is its antimicrobial properties. This makes it useful for studying the effects of antibiotics and other antimicrobial agents. However, one limitation of using trans-1-Acetyl-2-methylcyclopentane is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are many potential future directions for the study of trans-1-Acetyl-2-methylcyclopentane. One area of research could focus on its potential use in the development of new antibiotics and other antimicrobial agents. Additionally, trans-1-Acetyl-2-methylcyclopentane could be studied for its potential use in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of trans-1-Acetyl-2-methylcyclopentane and its potential applications in the field of medicine.
Synthesemethoden
Trans-1-Acetyl-2-methylcyclopentane can be synthesized through a variety of methods, including the reaction of 2-methylcyclopentanone with acetic anhydride in the presence of a catalyst. This process yields trans-1-Acetyl-2-methylcyclopentane as a colorless liquid with a boiling point of 144-146°C.
Wissenschaftliche Forschungsanwendungen
Trans-1-Acetyl-2-methylcyclopentane has been used in various scientific research studies due to its potential applications. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. Additionally, trans-1-Acetyl-2-methylcyclopentane has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
1601-00-9 |
|---|---|
Produktname |
trans-1-Acetyl-2-methylcyclopentane |
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
1-(2-methylcyclopentyl)ethanone |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(6)7(2)9/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
SIXBTZFYFSHXJI-UHFFFAOYSA-N |
SMILES |
CC1CCCC1C(=O)C |
Kanonische SMILES |
CC1CCCC1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



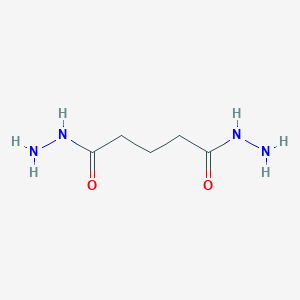
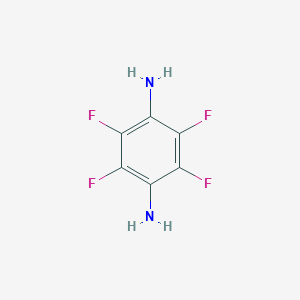
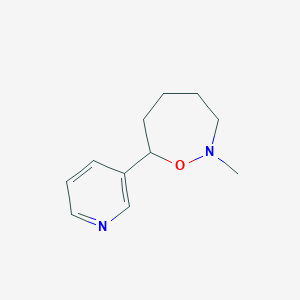
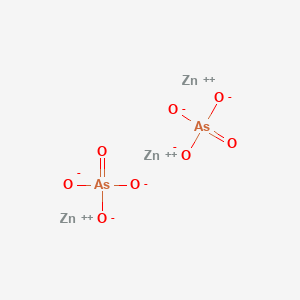

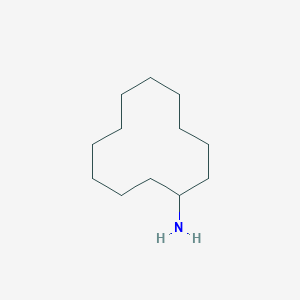
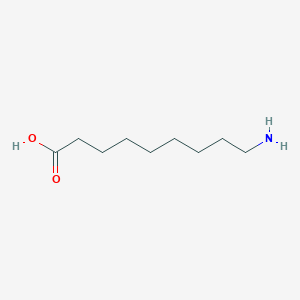

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
